molecular formula C24H25BrN4O5 B2642697 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892286-93-0

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B2642697
CAS RN: 892286-93-0
M. Wt: 529.391
InChI Key: CRRZNWXROVAHOH-UHFFFAOYSA-N
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Description

3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C24H25BrN4O5 and its molecular weight is 529.391. The purity is usually 95%.
BenchChem offers high-quality 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Research on naphthalimide model compounds with piperazine substituents has demonstrated their potential in probing the luminescent properties and mechanisms of photo-induced electron transfer (PET). For instance, studies have shown that certain piperazine substituted naphthalimides exhibit fluorescence quantum yields that are characteristic of pH probes, indicating their utility in monitoring environmental changes and facilitating PET processes (Gan, Chen, Chang, & Tian, 2003).

Antimicrobial and Antitumor Activities

Compounds bearing the piperazine structure have been synthesized and evaluated for their antimicrobial and antitumor activities. Some derivatives have shown significant potency against various cancer cell lines, highlighting their potential as leads in the development of new therapeutic agents. For example, the synthesis and biological evaluation of novel N, N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides and fused rings with 1,2,4-triazine have been explored for their potential applications in this area (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).

Analgesic and Anti-inflammatory Activities

The development of novel Mannich bases of 5-nitro-2-benzoxazolinones, including those with piperazine substitutions, has been researched for their in vivo anti-inflammatory and analgesic activities. These studies indicate promising results for compounds with specific electron-withdrawing substituents, suggesting a path forward for further pharmacological evaluation (Köksal, Gökhan, Kuepeli, Yeşilada, & Erdoğan, 2007).

Development of Diagnostic and Therapeutic Agents

The design and synthesis of 4-piperazinylquinoline derivatives based on the isatin scaffold have been pursued for their cytotoxic effects on breast cancer cell lines, showcasing the potential of these compounds as anti-breast cancer agents. This research underscores the importance of molecular hybridization in drug development, providing a basis for the discovery of new therapeutic molecules with enhanced efficacy and specificity (Solomon, Hu, & Lee, 2010).

properties

IUPAC Name

3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31BrN4O5/c25-17-4-5-19-18(13-17)23(31)29(24(32)26-19)7-1-2-22(30)28-10-8-27(9-11-28)14-16-3-6-20-21(12-16)34-15-33-20/h3,6,12,17-19H,1-2,4-5,7-11,13-15H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOIUDUOJUWXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Br)C(=O)N(C(=O)N2)CCCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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